molecular formula C20H19N5O7S B2636907 4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate CAS No. 1351591-64-4

4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Cat. No. B2636907
CAS RN: 1351591-64-4
M. Wt: 473.46
InChI Key: DNSMJQYCZVBTTP-UHFFFAOYSA-N
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Description

4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a useful research compound. Its molecular formula is C20H19N5O7S and its molecular weight is 473.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

  • Research Focus : The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the queried compound, provides insights into their crystal structure and biological activities. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and potent antioxidant properties [Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019].

Anticancer Potential

  • Research Focus : A related study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, hinting at the potential of similar compounds in cancer treatment [Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021].

Nematocidal Activity

  • Research Focus : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated effective nematocidal activities, suggesting possible applications of similar compounds in controlling nematode infestations [Liu, Wang, Zhou, & Gan, 2022].

Anti-inflammatory Activity

  • Research Focus : Research on N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which are structurally similar to the queried compound, revealed their potential anti-inflammatory activity, offering a glimpse into the therapeutic applications of these compounds [Kalsi, Shrimali, Bhalla, & Barthwal, 1990].

Antibacterial Study

Photophysical and Computational Studies

  • Research Focus : Studies on optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives, which share structural similarities with the queried compound, provide insights into their potential in photonic, sensor, and optoelectronic applications due to their significant photophysical properties [Naik, Maridevarmath, Khazi, & Malimath, 2019].

Antimicrobial Assessment

  • Research Focus : The use of thiosemicarbazide derivatives as a building block in the synthesis of target heterocyclic compounds, including 1,3,4-oxadiazole, has been explored for their antimicrobial properties, indicating the broad spectrum of activity of such compounds [Elmagd, Hemdan, Samy, & Youssef, 2017].

properties

IUPAC Name

oxalic acid;4-[[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S.C2H2O4/c19-16(25)11-3-5-13(6-4-11)20-15(24)10-23-8-12(9-23)18-21-17(22-26-18)14-2-1-7-27-14;3-1(4)2(5)6/h1-7,12H,8-10H2,(H2,19,25)(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSMJQYCZVBTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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